4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Piperidines and Related Compounds : A study detailed a new route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method allows for the enantioselective synthesis of several natural products, showcasing the versatility of piperidine derivatives in synthesizing complex alkaloids (Back & Nakajima, 2000).
Biological Activities
Antagonistic Properties : Research into 4-phenoxypiperidines revealed potent, conformationally restricted non-imidazole histamine H3 antagonists. This study suggests that piperidine derivatives can act as effective H3 receptor antagonists, highlighting their potential in treating histamine-related disorders (Dvorak et al., 2005).
Antibacterial Study : A study on N-substituted derivatives of a specific piperidin-4-yl compound exhibited moderate to significant antibacterial activity. This research emphasizes the importance of piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).
Analytical Techniques
- Mass Spectrometry Analysis : An analysis of a growth hormone secretagogue highlighted the importance of amide bond cleavage and gas-phase rearrangement in understanding the molecular structure and fragmentation patterns of piperidine-based compounds (Qin, 2002).
Structural and Synthesis Insights
- Sigma Receptor Ligands : Research into spiro[piperidines] and their binding properties to sigma receptors demonstrated that compounds with a cyano group in the spirocycle show high sigma receptor affinity and selectivity. These findings could be pivotal for the development of sigma receptor-targeted therapeutics (Maier & Wünsch, 2002).
Metabolic Pathways
- Metabolism of Novel Antidepressants : A detailed study on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving piperazine derivatives, provided insights into the enzymatic pathways responsible for its metabolism. This study underscores the significance of understanding metabolic pathways in drug development (Hvenegaard et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Piperidin-4-yl Compounds : The synthesis and crystal structure analysis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed its crystal class and molecular geometry, providing valuable information for the design of molecules with desired properties (Prasad et al., 2008).
Properties
IUPAC Name |
4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)15-7-5-14(10-18)6-8-15/h5-8,13,16H,3-4,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEIESLTVRGBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.